N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-oxo-2H-pyran-5-carboxamide
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Description
N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-oxo-2H-pyran-5-carboxamide is a useful research compound. Its molecular formula is C12H7N3O3S and its molecular weight is 273.27. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-oxo-2H-pyran-5-carboxamide, also known as N,N-diphenyl-4-(7-(pyridin-4-yl)benzo[c][1,2,5]thiadiazol-4-yl) aniline functionalized with 1-bromoethane (TBP-1), are bacteria . This compound has been shown to have potent broad-spectrum bactericidal activity against both extracellular and internalized Gram-positive pathogens .
Mode of Action
The compound interacts with its bacterial targets through a mechanism that involves the compound’s three phenylamine sequences . It is suggested that these sequences, rather than the positively charged pyridine group, first contact the cell membrane . Once TBP-1 is fully inserted into the cell membrane, the hydrophobic three phenylamine sequences are located in the hydrophobic core of the cell membrane, restricting the molecular variation of TBP-1, thereby inducing fluorescence “turn-on” and “lighting up” the bacteria .
Biochemical Pathways
The compound affects the biochemical pathways related to bacterial cell membrane integrity . The compound’s interaction with the cell membrane leads to changes in the membrane’s structure and function, which can result in bacterial cell death .
Result of Action
The result of the compound’s action is the death of targeted bacteria . By interacting with the bacterial cell membrane, the compound disrupts essential cellular processes, leading to bacterial cell death .
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-6-oxopyran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O3S/c16-10-5-4-7(6-18-10)12(17)13-8-2-1-3-9-11(8)15-19-14-9/h1-6H,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAIIDRRUZSPGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)C3=COC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.